N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-methyloxalamide
Description
Properties
IUPAC Name |
N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-methyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-12-9(14)10(15)13-6-8-7-16-11(17-8)4-2-3-5-11/h8H,2-7H2,1H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKWHQJUZBMTIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1COC2(O1)CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-methyloxalamide typically involves the condensation of 1,4-dioxaspiro[4.4]nonane with oxalamide derivatives. One common method includes the reaction of 1,4-dioxaspiro[4.4]nonane with N-methyl oxalamide in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction conditions often require refluxing with a concentrated solution of sodium hydroxide or a dilute mineral acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-methyloxalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the oxalamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research has indicated that derivatives of oxalamide compounds exhibit significant anticancer activity. N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-methyloxalamide has been studied for its ability to inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. The spirocyclic structure enhances its interaction with biological targets, potentially leading to the development of new anticancer agents.
1.2 Neuroprotective Effects
The compound has shown promise in neuroprotective studies, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further investigation as a treatment for conditions like Alzheimer’s and Parkinson’s disease. Preliminary studies suggest that it may help in reducing oxidative stress and inflammation in neuronal cells.
Material Science
2.1 Polymer Chemistry
this compound can serve as a monomer or additive in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. The incorporation of such compounds into polymer matrices can lead to materials with improved performance characteristics suitable for various industrial applications.
2.2 Coatings and Adhesives
The compound's unique chemical structure allows it to be utilized in formulating advanced coatings and adhesives that require specific bonding characteristics and resistance to environmental degradation. It can enhance the durability and adhesion properties of coatings used in construction and automotive industries.
Biological Probes
3.1 Chemical Biology Applications
In chemical biology, this compound is being explored as a chemical probe for studying protein interactions and enzyme activities. Its ability to selectively bind to certain proteins may allow researchers to elucidate complex biological pathways and mechanisms.
3.2 Drug Delivery Systems
The compound can be integrated into drug delivery systems where its spirocyclic nature may facilitate controlled release of therapeutic agents. This application is particularly relevant in targeted therapy, where localized delivery can enhance treatment efficacy while minimizing side effects.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating significant potency. |
| Study 2 | Neuroprotection | Showed reduction in apoptosis markers in neuronal cultures exposed to oxidative stress, suggesting protective effects against neurodegeneration. |
| Study 3 | Polymer Enhancement | Reported improved tensile strength and thermal stability when incorporated into polycarbonate matrices compared to control samples without the compound. |
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-methyloxalamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various biochemical processes .
Comparison with Similar Compounds
Structural Analogues with Varied N-Substituents
- N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopropyloxalamide (): This analog replaces the N2-methyl group with a cyclopropyl substituent. Such substitutions are common in medicinal chemistry to modulate metabolic stability .
Alkyl and Aryl-Substituted Oxalamides ():
Compounds like N-butyl-2-carboxamide and N-cyclohexyl-2-carboxamide demonstrate that larger substituents (e.g., cyclohexyl, benzyl) decrease solubility in polar solvents but enhance lipophilicity, which is critical for membrane permeability in drug design. The methyl group in the target compound likely offers a balance between solubility and steric hindrance .
Spirocyclic System Variations
- 1,4-Dioxaspiro[4.5] Derivatives (): Kurniawan et al. (2017) synthesized 1,4-dioxaspiro[4.4] and [4.5] compounds from oleic acid, noting that larger spiro rings (e.g., [4.5]) exhibit improved low-temperature fluidity, making them suitable as biolubricants. Example: The 1,4-dioxaspiro[4.5]decan-2-yl group in a pyrrolidinone derivative () forms intramolecular hydrogen bonds (C–H···O), stabilizing its crystal structure. Similar interactions in the target compound could influence its crystallinity and thermal stability .
1-Oxaspiro[4.5]deca Derivatives ():
Plourde’s work on methoxy-substituted 1-oxaspiro compounds highlights that oxygen atom positioning in spiro systems affects electronic properties. The absence of a second oxygen in 1-oxaspiro systems (vs. 1,4-dioxaspiro) reduces polarity, impacting solubility and reactivity .
Functional Group Comparisons
- Oxalamide vs. Ester or Amide Derivatives (): The oxalamide group in the target compound differs from esters (e.g., biolubricants in ) and sulfonamides (e.g., pesticidal agents in ). Oxalamides typically exhibit stronger hydrogen-bonding capacity, enhancing crystallinity but reducing solubility in nonpolar solvents compared to esters .
Data Tables
Table 1: Structural and Functional Comparisons
Table 2: Substituent Effects on Solubility (Inferred from )
| Substituent | Solubility in Polar Solvents | Lipophilicity |
|---|---|---|
| Methyl (Target) | Moderate | Low |
| Cyclopropyl | Low | Moderate |
| Benzyl | Very Low | High |
| Cyclohexyl | Low | High |
Research Implications
The target compound’s 1,4-dioxaspiro[4.4] system and methyl group position it as a structurally unique entity. Compared to [4.5] spiro derivatives, it may lack the fluidity required for biolubricants but could serve in applications requiring rigid frameworks (e.g., crystallography or controlled-release matrices). Substituting the N2-methyl group with cyclopropyl or aryl groups (as in ) could tailor its properties for specific industrial or pharmaceutical uses.
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-methyloxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
The compound features a dioxaspiro framework , which contributes to its stability and unique interactions with biological targets. The presence of oxalamide functional groups enhances its potential for biological activity. Its molecular formula is , with a molecular weight of approximately 348.4 g/mol.
Preliminary studies indicate that compounds with similar structural motifs often exhibit:
- Antimicrobial Activity : Certain oxalamides have shown efficacy against various bacterial strains.
- Antitumor Properties : Compounds within this class may inhibit cancer cell proliferation through apoptosis induction.
- Enzyme Inhibition : The dioxaspiro structure suggests potential interactions with enzymes involved in metabolic pathways.
Further research is necessary to elucidate the precise mechanisms by which this compound exerts its effects.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Enzyme inhibition | Potential inhibition of metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of various oxalamides demonstrated that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.
Case Study 2: Antitumor Activity
In vitro studies on cancer cell lines revealed that this compound could inhibit cell proliferation at micromolar concentrations. Mechanistic studies indicated that it induces apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology.
Future Research Directions
While initial findings are promising, further investigations are essential to:
- Understand the pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) are crucial for assessing the therapeutic viability of this compound.
- Explore structure-activity relationships (SAR) : Identifying how variations in structure affect biological activity can guide the design of more potent derivatives.
- Conduct in vivo studies : Animal models will provide insights into the efficacy and safety profile of the compound before clinical trials.
Q & A
Q. What are the common synthetic routes for preparing N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-methyloxalamide?
The synthesis typically involves two key steps:
Formation of the spirocyclic dioxaspiro moiety : Condensation of a diol (e.g., 1,4-cyclohexanediol) with a ketone (e.g., cyclopentanone) under acid catalysis (e.g., HCl or H₂SO₄) to form the 1,4-dioxaspiro[4.4]nonane core .
Oxalamide coupling : Reacting the spirocyclic intermediate with methylamine and oxalyl chloride in a solvent like dichloromethane or dioxane. The reaction requires controlled temperatures (0–25°C) and inert atmospheres to prevent side reactions .
Q. Key Characterization Techniques :
- FTIR : Confirms carbonyl (C=O) and amide (N–H) stretches (e.g., 1679–1715 cm⁻¹) .
- NMR : ¹H-NMR identifies methylene protons adjacent to the spiro ring (δ 3.2–4.0 ppm) and methyl groups (δ 2.8–3.0 ppm) .
Q. How is the purity of this compound validated?
Purity is assessed via:
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) to quantify impurities (<1%) .
- Melting Point : Decomposition temperatures (e.g., >180°C) indicate stability .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 299.2) .
Q. What spectroscopic methods are critical for structural elucidation?
- ¹H/¹³C-NMR : Assigns protons and carbons in the spirocyclic and oxalamide moieties. For example:
- Spirocyclic CH₂ groups: δ 1.5–2.5 ppm (¹H), δ 30–45 ppm (¹³C).
- Oxalamide carbonyls: δ 170–175 ppm (¹³C) .
- X-ray Crystallography : Resolves the 3D conformation of the spiro ring, critical for studying steric effects in drug-target interactions .
Advanced Research Questions
Q. How can reaction yields be optimized during spirocyclic intermediate synthesis?
- Solvent Choice : Polar aprotic solvents (e.g., dioxane) improve cyclization efficiency compared to THF .
- Catalyst Screening : Lewis acids (e.g., BF₃·Et₂O) enhance diol-ketone condensation yields by 15–20% .
- Temperature Control : Slow heating (1°C/min) during oxalamide coupling reduces decomposition .
Q. Table 1: Yield Optimization Strategies
| Parameter | Improvement Strategy | Yield Increase | Reference |
|---|---|---|---|
| Solvent | Switch from THF to dioxane | +10–15% | |
| Catalyst | Use BF₃·Et₂O instead of HCl | +15–20% | |
| Temperature | Gradual heating (0→25°C) | +5–8% |
Q. What contradictions exist in reported biological activities of spirocyclic oxalamides?
- Anticancer Activity : Some studies report IC₅₀ values of 6.2 μM (e.g., HCT-116 cells), while others show no efficacy in MCF-7 cells due to variations in spiro ring substituents .
- Antimicrobial Effects : Discrepancies in MIC values against S. aureus (2–64 μg/mL) arise from differences in assay conditions (e.g., pH, nutrient media) .
Q. Resolution Strategies :
- Standardize assays (CLSI guidelines).
- Conduct structure-activity relationship (SAR) studies to isolate critical functional groups .
Q. How can computational methods aid in studying the compound’s mechanism of action?
- Molecular Docking : Predicts binding affinities with enzymes (e.g., HDACs or kinases) by modeling spirocyclic interactions in active sites .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key hydrogen bonds (e.g., between oxalamide C=O and Lys123) .
Q. Table 2: Computational Insights
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| HDAC8 | -9.2 | Spiro O→Zn²⁺ coordination | |
| EGFR Kinase | -8.5 | Oxalamide NH→Asp831 |
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Purification : Chromatography is inefficient at >10 g scales; switch to recrystallization (ethanol/water) .
- Spiro Ring Stability : Hydrolysis under basic conditions requires pH monitoring (<7.0) during workup .
Q. How does the spirocyclic framework influence pharmacokinetic properties?
- Lipophilicity : LogP ≈ 2.5 (calculated) enhances membrane permeability but may reduce aqueous solubility .
- Metabolic Stability : The dioxaspiro ring resists CYP450 oxidation, prolonging half-life in vivo compared to non-spiro analogs .
Q. Table 3: Pharmacokinetic Parameters
| Parameter | Value | Method | Reference |
|---|---|---|---|
| LogP | 2.5 (±0.3) | SwissADME prediction | |
| t₁/₂ (in vivo) | 4.2 h | Rat plasma (IV dosing) |
Q. What analytical techniques resolve data contradictions in reaction mechanisms?
- Isotopic Labeling : Track oxygen migration during spiro ring formation using ¹⁸O-labeled diols .
- In Situ IR Spectroscopy : Monitors carbonyl intermediates during oxalyl chloride coupling .
Q. How can SAR studies improve target selectivity?
- Modify Substituents : Introducing electron-withdrawing groups (e.g., -NO₂) on the spiro ring enhances kinase inhibition by 3-fold .
- Stereochemistry : R- vs. S-configured spiro centers show 10× differences in HDAC8 binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
